Acetomeroctol
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Overview
Description
Preparation Methods
Acetomeroctol can be synthesized through the reaction of 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenol with mercuric acetate . The reaction typically involves dissolving the reactants in a suitable solvent such as ethanol or chloroform and then allowing the reaction to proceed under controlled conditions . The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Acetomeroctol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various mercury-containing compounds.
Reduction: Reduction reactions can convert this compound to other mercury derivatives.
Substitution: This compound can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetomeroctol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acetomeroctol involves its interaction with microbial cell membranes, leading to the disruption of cell function and ultimately cell death . The molecular targets include various proteins and enzymes within the microbial cells . The pathways involved in its antiseptic action are primarily related to the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Acetomeroctol is unique compared to other similar compounds due to its specific chemical structure and antiseptic properties . Similar compounds include:
Phenylmercuric acetate: Another mercury-containing antiseptic with similar properties.
Mercurochrome: A mercury-containing antiseptic used for similar purposes.
This compound stands out due to its specific molecular structure, which provides unique antiseptic properties and makes it suitable for various applications .
Properties
CAS No. |
584-18-9 |
---|---|
Molecular Formula |
C16H24HgO3 |
Molecular Weight |
464.95 g/mol |
IUPAC Name |
acetyloxy-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]mercury |
InChI |
InChI=1S/C14H21O.C2H4O2.Hg/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2(3)4;/h6-8,15H,10H2,1-5H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
YEWQCWVEXRSMSB-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |
Canonical SMILES |
CC(=O)O[Hg]C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O |
584-18-9 | |
Origin of Product |
United States |
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